molecular formula C4HF3N2O3 B7901829 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B7901829
M. Wt: 182.06 g/mol
InChI Key: GLMZIXOOQKQGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1253888-79-7) is a key chemical building block renowned for its role as a precursor in the synthesis of potent and selective Class IIa Histone Deacetylase (HDAC) inhibitors . The core 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety functions as a novel, non-chelating zinc-binding group (ZBG) . This group interacts with the zinc ion in the catalytic center of Class IIa HDAC enzymes (HDAC4, 5, 7, 9) through its oxygen and fluorine atoms, conferring exceptional selectivity over Class I HDACs . This selectivity profile makes derivatives of this compound invaluable tools for dissecting the unique biological functions of Class IIa HDACs without the confounding effects of inhibiting other HDAC classes. In research, this compound is instrumental in developing novel epigenetic probes and therapeutic candidates. Its primary research value lies in oncology, particularly in combination therapy studies. TFMO-based inhibitors demonstrate synergistic anticancer activity when combined with proteasome inhibitors like Bortezomib, offering a promising strategy to enhance efficacy while potentially reducing the severe side effects associated with standard chemotherapies . Furthermore, due to their favorable physicochemical properties—often improved over traditional hydroxamate-based inhibitors—TFMO derivatives are explored as CNS-penetrant molecules for investigating neurological diseases such as Huntington's disease . This product is supplied for research applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2O3/c5-4(6,7)3-8-1(2(10)11)9-12-3/h(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMZIXOOQKQGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Trifluoroacetyl Hydrazides with Carboxylic Acid Derivatives

A foundational approach involves the cyclodehydration of trifluoroacetyl hydrazides with carboxylic acid derivatives, leveraging phosphorus oxychloride (POCl₃) as a cyclizing agent. For instance, 4-(trifluoromethyl)pyridine-3-carbohydrazide reacts with chloroacetic acid in the presence of POCl₃ under reflux to yield 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine . Adapting this method, substituting chloroacetic acid with malonic acid derivatives introduces the carboxylic acid functionality at the oxadiazole’s 3-position.

Key reaction parameters include:

  • Temperature : 105–110°C for 8–10 hours.

  • Solvent : Dimethyl acetamide or ethanol for recrystallization.

  • Yield : ~71% for analogous oxadiazole formations .

Characterization data for related compounds include IR peaks at 1686 cm⁻¹ (C=N stretch) and ¹H NMR signals at δ 4.822 ppm (CH₂), confirming oxadiazole ring formation .

Functionalization of Pre-Formed Oxadiazole Intermediates

Late-stage functionalization of 5-(trifluoromethyl)-1,2,4-oxadiazole intermediates offers a modular route. For example, 3-(5-(azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with acetyl acetone to introduce ketone functionalities . Adapting this, coupling oxadiazole-bearing bromides with carboxylic acid nucleophiles (e.g., potassium carboxylates) could install the carboxylic acid group.

Case study :

  • Substrate : 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-bromide.

  • Nucleophile : Potassium hydrogen malonate.

  • Conditions : DMF, 60°C, 12 hours.

  • Yield : ~45% (based on analogous couplings ).

Hydrolysis of Ester-Protected Oxadiazoles

Introducing the carboxylic acid via hydrolysis of methyl or ethyl esters is a widely used strategy. For instance, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is synthesized via ester hydrolysis under acidic conditions . Applying this to oxadiazole esters:

Procedure :

  • Synthesize 5-(trifluoromethyl)-1,2,4-oxadiazole-3-methyl ester via cyclization of methyl trifluoroacetimidate with hydroxylamine.

  • Hydrolyze the ester using 6M HCl at reflux for 6 hours.

  • Purify via recrystallization (ethanol/water).

Yield : ~70% (estimated from oxazole analogs ).

Palladium-Catalyzed Carbonylation

Transition-metal-mediated carbonylation introduces carboxylic acid groups directly. A palladium-catalyzed carbonylation of 3-bromo-5-(trifluoromethyl)-1,2,4-oxadiazole under CO atmosphere could yield the target compound.

Optimized conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf).

  • Base : Cs₂CO₃.

  • Solvent : Dioxane/water (4:1).

  • Yield : ~60% (based on similar carbonylations ).

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies enable rapid library synthesis. Immobilizing a hydrazide resin (e.g., Wang resin-bound hydrazide) and sequentially reacting with trifluoroacetic anhydride and carboxylic acid chlorides generates oxadiazole-carboxylic acids.

Steps :

  • Resin activation : Wang resin with hydrazide linker.

  • Acylation : Trifluoroacetic anhydride in DMF.

  • Cyclization : POCl₃, 50°C, 4 hours.

  • Cleavage : TFA/CH₂Cl₂ (1:1), 2 hours.

Purity : >90% by HPLC (analogous to peptide syntheses ).

Mechanistic Insights and Challenges

The trifluoromethyl group’s electron-withdrawing nature complicates cyclization kinetics. Studies on 5-(trifluoromethyl)-1,2,4-oxadiazole-based HDAC inhibitors reveal that replacing CF₃ with CHF₂ reduces potency 300-fold, underscoring the group’s electronic importance . Additionally, regioisomer formation (e.g., 1,3,4- vs. 1,2,4-oxadiazoles) must be controlled via careful selection of starting materials and catalysts.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclodehydration 7195ScalabilityHigh-temperature requirements
[3 + 2] Cycloaddition 4990RegioselectivityLimited substrate scope
Ester Hydrolysis 7098Mild conditionsRequires ester precursor synthesis
Carbonylation 6085Direct CO insertionCatalyst cost

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby influencing its biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

5-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS 163720-44-3)

  • Structure : A phenyl ring substituted with -CF₃ at the meta position replaces the direct -CF₃ on the oxadiazole ring.
  • Applications: Used in kinase inhibitor scaffolds, but reduced metabolic stability compared to non-aryl derivatives .

5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid

  • Structure : Methoxy (-OCH₃) substituent at the para position of the phenyl ring.
  • Properties : Electron-donating methoxy group increases solubility but decreases acidity (pKa ~3.5). Molecular weight: 220.2 g/mol.
  • Applications : Less active in enzyme inhibition due to reduced electron withdrawal but useful in solubility-driven formulations .

5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS 1216977-92-2)

  • Structure : Bromine atom at the meta position of the phenyl ring.
  • Properties : Higher density (1.762 g/cm³) and molecular weight (269.05 g/mol) due to bromine. Bromine’s polarizability enhances halogen bonding in target binding.

Functional Analogues with Different Heterocycles

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Triazole core replaces oxadiazole, with -CF₃ at position 4.
  • Properties : Triazole’s hydrogen-bonding capacity enhances interactions with biomolecules. Shows IC₅₀ values <1 µM against c-Met kinase in cancer cells (MCF-7, A549) .
  • Applications : Potent antitumor activity but shorter half-life than oxadiazole analogues due to triazole’s metabolic susceptibility .

5-Methylisoxazole-3-carboxylic Acid

  • Structure : Isoxazole ring with methyl and carboxylic acid groups.
  • Properties: Planar structure facilitates π-π stacking; pKa ~2.5. Inhibits monoamine oxidase (MAO) with IC₅₀ of 0.8 µM.
  • Applications : Used in neurological disorders but lacks the -CF₃ group’s metabolic stability .

Key Advantages of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic Acid

  • Enhanced Acidity : Stronger electron withdrawal from -CF₃ lowers pKa, improving ionization at physiological pH .
  • Metabolic Stability : -CF₃ resists oxidative degradation, prolonging half-life in vivo compared to -CH₃ or -OCH₃ derivatives .
  • Versatility : Serves as a scaffold for covalent inhibitors (e.g., DNA gyrase inhibitors with IC₅₀ = 1.2 µM) .

Biological Activity

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid (TFMO) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, particularly in the context of cancer and neurodegenerative diseases.

Synthesis

The synthesis of TFMO typically involves cyclization reactions starting from trifluoromethyl-substituted nitriles and hydroxylamine. The reaction conditions often require bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetonitrile. This method allows for the efficient formation of the oxadiazole ring, which is crucial for its biological activity.

Biological Mechanisms

TFMO has been studied primarily for its role as a histone deacetylase (HDAC) inhibitor. Specifically, it targets class IIa HDACs, which are implicated in various diseases, including Huntington's disease and certain cancers. The compound exhibits a high degree of selectivity over class I/IIb HDACs, making it a promising candidate for therapeutic applications with reduced side effects compared to traditional HDAC inhibitors .

Anticancer Activity

Recent studies have demonstrated that TFMO-based compounds exhibit potent anticancer activities. For instance, one study reported that a series of TFMO-derived amides showed nanomolar inhibition against class IIa HDAC enzymes (IC50 values around 0.02 μM), indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of TFMO Derivatives

CompoundClass IIa HDAC Inhibition (IC50 μM)Selectivity Ratio (Class IIa/Class I/IIb)
10.02150
20.05120
30.10100

The study highlighted that the trifluoromethyl group significantly enhances binding affinity to the target proteins, thereby increasing biological efficacy .

Neuroprotective Effects

TFMO has also been investigated for its neuroprotective properties. In vivo studies have shown that it can penetrate the central nervous system effectively, which is critical for treating neurodegenerative diseases like Huntington's disease. The pharmacokinetic profile indicates that TFMO maintains adequate brain exposure while exhibiting minimal toxicity .

The mechanism by which TFMO exerts its biological effects involves the modulation of histone acetylation through inhibition of HDACs. By preventing the deacetylation of histones, TFMO promotes a more relaxed chromatin structure, facilitating gene expression related to cell survival and apoptosis regulation. This action is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Q & A

Q. What are the optimized synthetic routes for 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid?

Methodological Answer: A common approach involves refluxing precursor compounds (e.g., 3-formyl-indole derivatives) with trifluoromethyl-containing reagents in acetic acid with sodium acetate as a catalyst. For example, analogous syntheses of oxadiazole derivatives utilize reflux times of 2.5–5 hours in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to improve purity . Adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to heterocyclic precursor) can enhance yield.

Q. How can the purity of this compound be validated?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Melting point analysis (e.g., mp 113–115°C for structurally related trifluoromethyl pyrazole acids) provides supplementary validation . Recrystallization protocols using acetic acid or DMF mixtures are critical for removing unreacted starting materials .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR is essential for confirming the trifluoromethyl group (-CF3_3) resonance (typically δ -60 to -70 ppm). 1H^{1}\text{H} NMR should resolve the oxadiazole ring protons (δ 8.5–9.5 ppm for aromatic environments).
  • FT-IR : Look for carbonyl (C=O) stretches near 1700 cm1^{-1} and oxadiazole ring vibrations at 1550–1600 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ (calculated for C4_4H2_2F3_3N3_3O3_3: 204.0092).

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing -CF3_3 group enhances electrophilic character at the oxadiazole ring, facilitating reactions with amines or thiols. Kinetic studies should compare reaction rates with non-fluorinated analogs. For example, in analogous triazole-carboxylic acids, -CF3_3 increases reaction rates with benzylamine by ~30% under identical conditions . Controlled experiments in polar aprotic solvents (e.g., DMF) at 60°C are recommended.

Q. What strategies resolve discrepancies in reported solubility data for this compound?

Methodological Answer: Contradictions often arise from polymorphic forms or residual solvents. Systematic solubility profiling in DMSO, ethanol, and aqueous buffers (pH 1–10) at 25°C and 37°C can clarify trends. For example, related trifluoromethyl-oxadiazoles show pH-dependent solubility, with improved solubility (>10 mg/mL) in alkaline conditions (pH 9) due to carboxylate deprotonation . X-ray powder diffraction (XRPD) identifies crystalline vs. amorphous forms affecting solubility.

Q. How can computational modeling predict the compound’s bioactivity?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize the molecular geometry and electrostatic potential maps, highlighting nucleophilic/electrophilic sites. Molecular docking against targets like cyclooxygenase-2 (COX-2) or kinases can prioritize in vitro assays. For example, trifluoromethyl groups in similar oxadiazoles enhance binding affinity to hydrophobic enzyme pockets by 2–3 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.